N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide: is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 6-cyanohexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products:
Substitution: Formation of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-amine.
Reduction: Formation of N-(6-Aminohexyl)-N,N-dimethyltetradecan-1-aminium bromide.
Oxidation: Formation of N-(6-Carboxyhexyl)-N,N-dimethyltetradecan-1-aminium bromide.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of nanoparticles and other advanced materials.
Biology:
- Utilized in cell culture studies as a transfection agent to introduce genetic material into cells.
- Acts as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain pharmaceuticals.
Industry:
- Used in the formulation of detergents and cleaning agents.
- Employed in the production of emulsions and dispersions in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide primarily involves its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death in microbial cells. The cyano group may also interact with specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
N,N-Dimethyltetradecan-1-aminium bromide: Lacks the cyano group, making it less effective as an antimicrobial agent.
N-(6-Cyanohexyl)-N,N-dimethyldodecan-1-aminium bromide: Has a shorter alkyl chain, which may affect its surfactant properties and biological activity.
N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide, which may influence its solubility and reactivity.
Uniqueness: N-(6-Cyanohexyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to the presence of both a long alkyl chain and a cyano group. This combination enhances its surfactant properties and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
192129-11-6 |
---|---|
Molecular Formula |
C23H47BrN2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-cyanohexyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C23H47N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25(2,3)23-20-17-14-15-18-21-24;/h4-20,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JUHCQPFUSKLGEL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCC#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.